1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound belongs to a class of pyrrolidine-3-carboxamide derivatives featuring a 1,3,4-thiadiazole moiety. Its structure comprises a 5-oxopyrrolidine core substituted with a 3-chlorophenyl group at the 1-position and a 5-ethyl-1,3,4-thiadiazol-2-yl group via an amide linkage at the 3-position.
Properties
Molecular Formula |
C15H15ClN4O2S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-6-13(21)20(8-9)11-5-3-4-10(16)7-11/h3-5,7,9H,2,6,8H2,1H3,(H,17,19,22) |
InChI Key |
DWEULCKKCRIEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a nitrogen-rich heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Synthesis Pathway
The synthesis of this compound involves several key steps, primarily focusing on the formation of the thiadiazole and pyrrolidine rings. The initial step typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with appropriate aniline derivatives under controlled conditions to yield the target compound.
Structural Analysis
The compound's structure can be analyzed using various spectroscopic methods, including NMR and IR spectroscopy. The presence of functional groups such as the carboxamide and thiadiazole is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₄OS |
| Molecular Weight | 303.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiadiazole derivative showed an IC50 value of 29 μM against the HeLa cell line, indicating potent anticancer properties .
The proposed mechanism of action for thiadiazole derivatives includes:
- Inhibition of Cell Proliferation : These compounds may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Interaction with DNA : Some studies suggest that these compounds can bind to DNA or inhibit topoisomerases, disrupting DNA replication and repair mechanisms.
Case Studies
- Cytotoxicity Against HeLa and MCF-7 Cells :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chlorine vs. Alkyl Groups on Thiadiazole: The 5-ethyl group (target compound) offers a balance between hydrophobicity and steric hindrance, whereas the 5-isopropyl group () may reduce solubility but improve selectivity .
Structural Modifications :
- Dimethylphenyl vs. Chlorophenyl : The 3,4-dimethylphenyl analog () exhibits higher lipophilicity, which could enhance bioavailability but reduce aqueous solubility compared to the chlorinated derivative .
- Benzothiophene Integration : The benzothiophene-containing compound () demonstrates how heterocyclic expansion can alter electronic properties and binding kinetics, suggesting a broader structure-activity relationship (SAR) exploration .
Synthetic Accessibility :
- Many analogs (e.g., ) are synthesized via nucleophilic substitution or amide coupling reactions, often using POCl₃ or similar reagents to activate carboxylic acid intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
